![molecular formula C19H19N3O4 B2561621 3-((1R,5R)-8-氧代-2,3,4,5,6,8-六氢-1H-1,5-亚甲基吡啶并[1,2-a][1,5]二氮杂辛-3-羧酰胺)苯甲酸 CAS No. 895908-94-8](/img/structure/B2561621.png)
3-((1R,5R)-8-氧代-2,3,4,5,6,8-六氢-1H-1,5-亚甲基吡啶并[1,2-a][1,5]二氮杂辛-3-羧酰胺)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a synthetic organic compound, notable for its intricate structure and potential application across various scientific disciplines, from chemistry and biology to medicine and industry. This molecule combines structural elements from different organic chemical families, making it a significant subject of study for researchers seeking to understand and exploit its unique properties.
科学研究应用
Synthesis and Characterization
The synthesis of this compound has been documented in various studies. The synthetic route often involves multi-step processes that include the formation of key intermediates followed by coupling reactions. For example, the synthesis can involve the reaction of specific amines with carbonyl compounds under controlled conditions to yield the target molecule.
Anticancer Activity
Research indicates that compounds similar to 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid exhibit notable anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.
Compound | Cancer Type | Mechanism of Action |
---|---|---|
3-{[(8-oxo... | Breast (MCF-7) | Induces apoptosis |
3-{[(8-oxo... | Prostate (PC-3) | Inhibits cell cycle |
Neuropharmacological Effects
The compound has also been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has shown partial agonist activity at α6β2 and α4β2 nAChR subtypes. This interaction suggests potential applications in neurodegenerative diseases and cognitive enhancement.
Receptor Type | Affinity (Ki) |
---|---|
α6β2 | 12 nM |
α4β2 | 26 nM |
Case Studies
- Breast Cancer Research : A study demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction. The study utilized MTT assays to quantify cell viability post-treatment.
- Neuropharmacology : Research highlighted the role of this compound in enhancing cognitive functions in animal models by modulating cholinergic signaling pathways. Behavioral tests indicated improved memory retention in treated subjects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid involves a multi-step process starting with the preparation of the core methanopyrido[1,2-a][1,5]diazocine structure. The steps typically include:
Formation of the core methanopyrido[1,2-a][1,5]diazocine ring through a cyclization reaction.
Introduction of the keto group at the 8-position.
Attachment of the carbonyl group.
Finally, the coupling of the core with benzoic acid via an amide bond.
Industrial Production Methods: Industrially, this compound can be synthesized using scalable and cost-effective methods, often involving catalysis and high-throughput synthesis techniques to ensure the purity and yield required for commercial applications.
化学反应分析
Types of Reactions it Undergoes:
Oxidation
The keto group can undergo further oxidation to generate carboxylic acids or aldehydes under suitable conditions.
Reduction
The ketone group can be reduced to an alcohol or a hydroxy group.
Substitution
The molecule can undergo electrophilic or nucleophilic substitution, particularly at the benzene ring and methanopyrido moiety.
Common Reagents and Conditions:
Oxidation
Oxidizing agents like potassium permanganate or chromic acid.
Reduction
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution
Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products Formed:
Products vary depending on reaction conditions but can include various oxidized or reduced forms of the molecule, alongside substituted derivatives with different functional groups attached.
作用机制
The compound’s mechanism of action depends on the context of its use. In medicinal applications, its activity may involve interaction with specific receptors or enzymes. Molecular targets might include neurotransmitter receptors or key enzymes in metabolic pathways, affecting biochemical and physiological processes.
相似化合物的比较
Similar Compounds: Other heterocyclic compounds, such as indoles, quinolines, and benzodiazepines. Uniqueness: 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid stands out due to its unique combination of a methanopyrido[1,2-a][1,5]diazocine ring fused with a benzoic acid moiety, which imparts distinctive chemical and biological properties not typically found in simpler analogs.
In essence, this compound embodies a fascinating blend of structural complexity and potential functionality, making it a pivotal point of interest in various fields of scientific research.
生物活性
The compound 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
This compound is characterized by a unique structure that includes a methanopyrido diazocin moiety. The molecular formula is C24H30N4O2, with a molecular weight of approximately 406.52 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.
Research indicates that this compound acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α6β2 subtypes. Its high affinity for these receptors (Ki values of 12 nM and 26 nM respectively) suggests a significant role in modulating neurotransmitter release, particularly dopamine in the striatum .
Pharmacological Effects
- Dopamine Release : The compound has been shown to stimulate dopamine release from striatal slices in vitro, which is crucial for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
- Behavioral Studies : In animal models, it has been observed to attenuate nicotine-induced self-administration and conditional place preference, indicating its potential as a therapeutic agent for nicotine addiction .
Study on Nicotinic Receptor Modulation
A study conducted by Sala et al. (2013) explored the effects of this compound on nicotine addiction behaviors in rats. The results demonstrated that administration of the compound significantly reduced nicotine self-administration behaviors compared to control groups .
Study | Findings |
---|---|
Sala et al. (2013) | Reduced nicotine self-administration in rats; increased dopamine release from striatal slices. |
Riganti et al. (2005) | Long-term exposure upregulates nicotinic receptor subtypes in human neuroblastoma cells. |
Cytotoxicity Assessments
Further investigations into the cytotoxic effects of this compound revealed minimal toxicity to eukaryotic cells while effectively inhibiting biofilm formation in bacterial cultures. This suggests a dual role as both a neuropharmacological agent and an antimicrobial compound .
Summary of Biological Activities
Activity | Description |
---|---|
Nicotinic Receptor Agonism | High affinity for α4β2 and α6β2 nAChRs; stimulates dopamine release. |
Behavioral Modulation | Attenuates nicotine-induced behaviors in animal models. |
Cytotoxicity | Low toxicity to eukaryotic cells; effective against bacterial biofilms. |
属性
IUPAC Name |
3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHACSZYTRSPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。